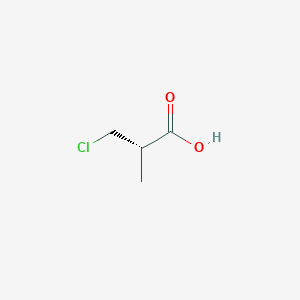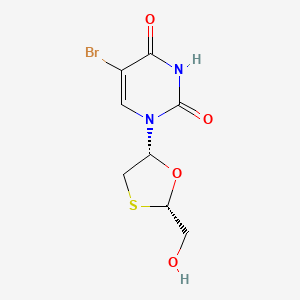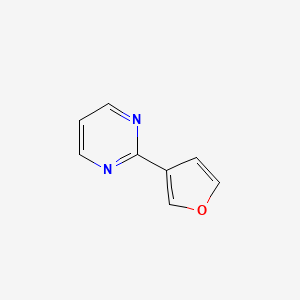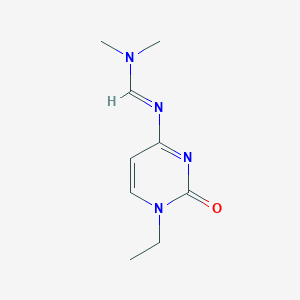![molecular formula C18H11N3O3 B13112741 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid CAS No. 85731-38-0](/img/structure/B13112741.png)
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid is a heterocyclic compound that features a unique structure combining oxadiazole and pyridine rings. This compound is known for its fluorescent properties, making it valuable in various scientific applications, particularly in the field of biochemistry for protein labeling and fluorescence-based assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-aminopyridine with phenyl iodoso acetate in benzene, followed by cyclization with acyl chloride . The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl rings or the pyridine moiety .
Scientific Research Applications
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a fluorescent marker in various chemical assays.
Industry: Utilized in the development of fluorescent dyes and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid primarily involves its ability to fluoresce upon excitation with ultraviolet light. This fluorescence is due to the electronic transitions within the oxadiazole and pyridine rings. The compound can bind to specific proteins or other biomolecules, allowing for their visualization and study under a fluorescence microscope .
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenyl-1,2,5-thiadiazolo[3,4-c]pyridine: Similar structure but contains sulfur instead of oxygen.
4,7-Diphenyl-1,2,5-selenadiazolo[3,4-c]pyridine: Contains selenium instead of oxygen.
4,7-Diphenyl-1,2,5-telluradiazolo[3,4-c]pyridine: Contains tellurium instead of oxygen.
Uniqueness
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid is unique due to its combination of oxadiazole and pyridine rings, which confer distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based techniques .
Properties
CAS No. |
85731-38-0 |
|---|---|
Molecular Formula |
C18H11N3O3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4,7-diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C18H11N3O3/c22-18(23)16-13(11-7-3-1-4-8-11)15-17(21-24-20-15)14(19-16)12-9-5-2-6-10-12/h1-10H,(H,22,23) |
InChI Key |
JWUIKLAFIGANIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=NON=C23)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)

![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)

![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)


![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)





